molecular formula C13H16FN3 B11742571 N-[(3-fluorophenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine

N-[(3-fluorophenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine

Cat. No.: B11742571
M. Wt: 233.28 g/mol
InChI Key: NZGGEIDNMKKDQE-UHFFFAOYSA-N
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Description

N-[(3-fluorophenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine is a synthetic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a fluorophenyl group attached to a pyrazole ring, which is further substituted with an isopropyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-fluorophenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorobenzyl halide.

    Substitution with Isopropyl Group: The isopropyl group can be introduced through an alkylation reaction using isopropyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:

    Batch Synthesis: Involves the sequential addition of reagents in a reactor, followed by purification steps such as crystallization or chromatography.

    Continuous Flow Synthesis: Involves the continuous flow of reactants through a reactor, allowing for more efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

N-[(3-fluorophenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Fluorobenzyl halide in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole N-oxide.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

N-[(3-fluorophenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Pharmacology: The compound is investigated for its effects on various biological targets, including enzymes and receptors.

    Chemical Biology: Used as a tool compound to study biological pathways and mechanisms.

    Industrial Applications: Potential use in the synthesis of other complex molecules and as an intermediate in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of N-[(3-fluorophenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the pyrazole ring contributes to its overall biological activity. The compound may inhibit or activate specific pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-fluorophenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a fluorophenyl group with a pyrazole ring and isopropyl substitution makes it a valuable compound for various research applications.

Properties

Molecular Formula

C13H16FN3

Molecular Weight

233.28 g/mol

IUPAC Name

N-[(3-fluorophenyl)methyl]-1-propan-2-ylpyrazol-4-amine

InChI

InChI=1S/C13H16FN3/c1-10(2)17-9-13(8-16-17)15-7-11-4-3-5-12(14)6-11/h3-6,8-10,15H,7H2,1-2H3

InChI Key

NZGGEIDNMKKDQE-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C=N1)NCC2=CC(=CC=C2)F

Origin of Product

United States

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